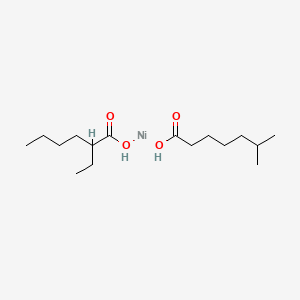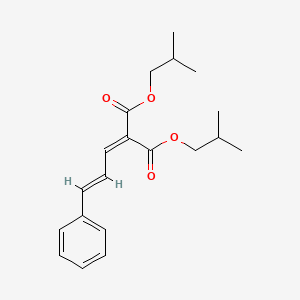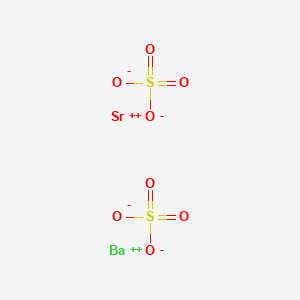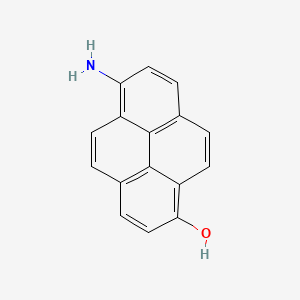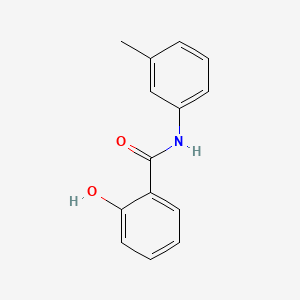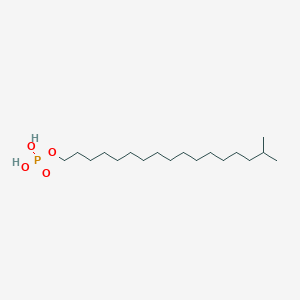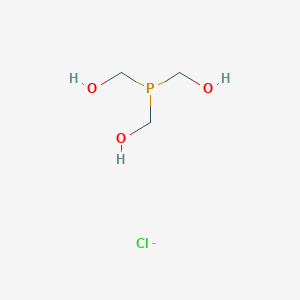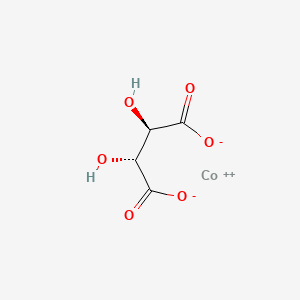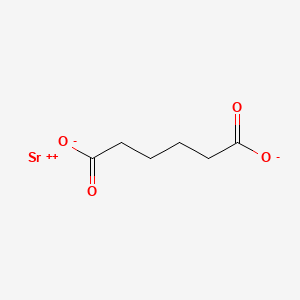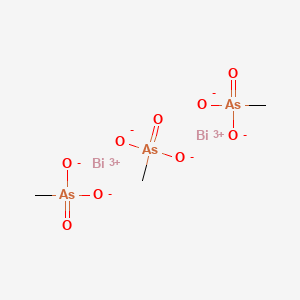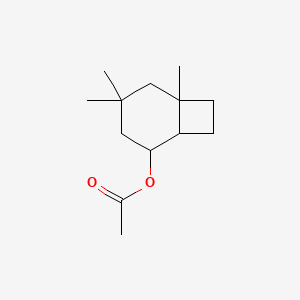
Sucrose hexapalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose hexapalmitate is a type of sucrose fatty acid ester, specifically an ester of sucrose and palmitic acid. It is a nonionic surfactant widely used in various industries, including cosmetics, food, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and conditioning properties, making it a valuable ingredient in many formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sucrose hexapalmitate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of palmitic acid. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a basic catalyst at elevated temperatures around 90°C . Another method involves reacting sucrose directly with edible fats or oils containing palmitic acid to produce a mixture of sucrose esters and mono- and diglycerides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale transesterification processes using high-purity sucrose and palmitic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Sucrose hexapalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and palmitic acid . Esterification reactions can be used to modify the compound further by introducing different fatty acid chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Fatty acid derivatives (e.g., methyl palmitate) in the presence of a catalyst (e.g., sulfuric acid) and a solvent (e.g., DMF or DMSO).
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Esterification: Modified sucrose esters with different fatty acid chains.
Wissenschaftliche Forschungsanwendungen
Sucrose hexapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Wirkmechanismus
The mechanism of action of sucrose hexapalmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations . The molecular targets include lipid bilayers and protein interfaces, where it helps in maintaining the structural integrity and functionality of the formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sucrose laurate
- Sucrose stearate
- Sucrose oleate
- Sucrose myristate
Comparison and Uniqueness
Sucrose hexapalmitate is unique due to its specific fatty acid chain length (palmitic acid) which provides distinct emulsifying and stabilizing properties compared to other sucrose esters. For example, sucrose laurate (with lauric acid) has a shorter fatty acid chain, making it more suitable for applications requiring higher solubility and lower melting points . Sucrose stearate (with stearic acid) has a longer fatty acid chain, offering higher melting points and more robust emulsifying properties .
Eigenschaften
CAS-Nummer |
29130-29-8 |
|---|---|
Molekularformel |
C108H202O17 |
Molekulargewicht |
1772.7 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1 |
InChI-Schlüssel |
YKTAGVFDZFPTJQ-XSSHIOHGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



